molecular formula C21H26N2O3S B4758970 N~1~-allyl-N~2~-benzyl-N~2~-(mesitylsulfonyl)glycinamide

N~1~-allyl-N~2~-benzyl-N~2~-(mesitylsulfonyl)glycinamide

Cat. No. B4758970
M. Wt: 386.5 g/mol
InChI Key: GGBHFDVCIUQRSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-allyl-N~2~-benzyl-N~2~-(mesitylsulfonyl)glycinamide, commonly known as ABM, is a compound that has gained attention in the scientific community due to its potential as a research tool. ABM is a small molecule that has been used in various scientific studies to investigate the biochemical and physiological effects of its mechanism of action.

Mechanism of Action

ABM's mechanism of action involves its inhibition of DPP-IV, which is an enzyme that cleaves incretin hormones that regulate glucose metabolism. By inhibiting DPP-IV, ABM may increase the levels of these hormones and improve glucose metabolism.
Biochemical and Physiological Effects:
Studies have shown that ABM can improve glucose tolerance and insulin sensitivity in animal models. Additionally, ABM has been shown to reduce inflammation and oxidative stress in the liver and kidneys. These effects suggest that ABM may have potential as a treatment for metabolic disorders.

Advantages and Limitations for Lab Experiments

ABM's small size and specificity make it a useful tool for investigating the role of DPP-IV in glucose metabolism. However, its limited solubility in aqueous solutions and potential toxicity at high concentrations may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on ABM. One area of interest is its potential as a treatment for metabolic disorders such as diabetes and obesity. Additionally, further investigation into its mechanism of action and potential off-target effects may provide insights into its therapeutic potential. Finally, the development of more soluble analogs of ABM may improve its utility as a research tool.

Scientific Research Applications

ABM has been used in various scientific studies to investigate its mechanism of action and potential applications. One study found that ABM acts as a competitive inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism. This suggests that ABM may have potential as a treatment for diabetes.

properties

IUPAC Name

2-[benzyl-(2,4,6-trimethylphenyl)sulfonylamino]-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-5-11-22-20(24)15-23(14-19-9-7-6-8-10-19)27(25,26)21-17(3)12-16(2)13-18(21)4/h5-10,12-13H,1,11,14-15H2,2-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGBHFDVCIUQRSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NCC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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